Hex-4-yn-1-ol
Overview
Description
Hex-4-yn-1-ol is an unsaturated aliphatic alcohol with the molecular formula C₆H₁₀O. It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is known for its unique chemical properties and has been extensively studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-4-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-4-pentyne with sodium hydroxide in the presence of a solvent such as ethanol. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .
Another method involves the reduction of 4-hexynal using a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields this compound with high purity .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 4-hexyn-1-one. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. The resulting product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Hex-4-yn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and sodium borohydride.
Substitution: Halogens, sodium hydroxide, and other nucleophiles.
Major Products Formed
Oxidation: 4-Hexynoic acid.
Reduction: 4-Hexen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hex-4-yn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hex-4-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in this compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the triple bond in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Hex-4-yn-1-ol can be compared with other similar compounds such as 4-hexen-1-ol and 4-hexyn-1-one:
4-Hexen-1-ol: This compound has a double bond instead of a triple bond, which affects its reactivity and chemical properties.
4-Hexyn-1-one: This compound has a carbonyl group instead of a hydroxyl group, which significantly alters its chemical behavior.
Similar Compounds
- 4-Hexen-1-ol
- 4-Hexyn-1-one
- 1-Hexyn-3-ol
- 3-Hexyn-1-ol
These compounds share structural similarities with this compound but differ in their functional groups and chemical properties .
Properties
IUPAC Name |
hex-4-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUMNNQQSAYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239149 | |
Record name | Hex-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928-93-8 | |
Record name | 4-Hexyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hex-4-yn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-4-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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